2-(5-bromo-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-bromo-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C15H18BrN3O3S and its molecular weight is 400.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic derivative of indole and piperazine, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a brominated indole moiety linked to a piperazine ring with a methylsulfonyl substituent, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology. Below are key findings regarding its biological effects:
Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values for these compounds often fall within the low micromolar range, suggesting potent activity.
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Oncogenic Pathways : Similar compounds have been reported to inhibit key oncogenic pathways such as Ras and Na+/K+ ATPase activity, leading to reduced cell viability in cancer cells .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may also influence neurotransmitter systems. Compounds with similar piperazine structures have been noted to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
Case Studies
A few case studies highlight the potential therapeutic applications of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis in MCF-7 cells. The mechanism was linked to the modulation of Bcl-2 family proteins and caspase activation.
- In Vivo Studies : Animal models treated with similar indole derivatives showed reduced tumor growth compared to controls, indicating potential efficacy in vivo.
Properties
Molecular Formula |
C15H18BrN3O3S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H18BrN3O3S/c1-23(21,22)19-8-6-17(7-9-19)15(20)11-18-5-4-12-10-13(16)2-3-14(12)18/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
JBSMXVIWKQDZKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.